2,3-Pentanedione - 600-14-6

2,3-Pentanedione

Catalog Number: EVT-459839
CAS Number: 600-14-6
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,3-Pentanedione (acetylpropionyl) is one of the aroma active compounds of cereal coffee brew.
2, 3-Pentanedione, also known as acetyl propionyl or pentane-23-dione, belongs to the class of organic compounds known as alpha-diketones. These are organic compounds containing two ketone groups on two adjacent carbon atoms. 2, 3-Pentanedione exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). 2, 3-Pentanedione has been detected in multiple biofluids, such as feces and saliva. Within the cell, 2, 3-pentanedione is primarily located in the cytoplasm. 2, 3-Pentanedione exists in all eukaryotes, ranging from yeast to humans. 2, 3-Pentanedione can be converted into pentane. 2, 3-Pentanedione is a sweet, butter, and caramel tasting compound that can be found in a number of food items such as coffee and coffee products, fruits, cereals and cereal products, and tamarind. This makes 2, 3-pentanedione a potential biomarker for the consumption of these food products.
Pentane-2,3-dione is an alpha-diketone that is pentane substituted at the 2- and 3-positions by oxo groups. It has a role as a flavouring agent. It is an alpha-diketone and a methyl ketone. It derives from a hydride of a pentane.
Synthesis Analysis
  • Cross-condensation of acetaldehyde and propional: This method utilizes 3-ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium bromine as a catalyst and sodium carbonate as a base. Acetaldehyde and propional react to produce a mixture of acyloins, primarily C5 acyloins. Oxidation of this mixture yields 2,3-pentanedione, 2,3-butanedione, and 3,4-hexanedione, which can be purified to >98% purity via atmospheric distillation. []
  • Catalytic conversion of lactic acid: Lactic acid can be converted to 2,3-pentanedione using sodium salts of group IV and group V oxides as catalysts. Among these, sodium arsenate exhibits the best performance, achieving a 25% yield of 2,3-pentanedione and a combined selectivity to acrylic acid and 2,3-pentanedione of 83% at 300 °C and 0.5 MPa pressure. [] The reaction is believed to proceed through a second-order condensation mechanism in the presence of phosphate. []
  • Sustainable production using Cs-doped Ba2P2O7: Ba2P2O7 doped with Cs can efficiently catalyze the vapor-phase condensation of lactic acid to 2,3-pentanedione. This method offers a sustainable pathway for 2,3-pentanedione production. The catalytic performance is strongly influenced by the acid-base properties of the catalyst, which can be tuned by adjusting the Cs content and calcination temperature. []
Molecular Structure Analysis
  • Oxidation: Acyloin mixtures, produced during the cross-condensation synthesis, can be oxidized to yield 2,3-pentanedione. This oxidation reaction is often carried out using hydrogen peroxide (H2O2) in the presence of iron sulfate (FeSO4) as a catalyst and concentrated sulfuric acid. []
  • Reaction with OH radicals: 2,3-Pentanedione reacts with hydroxyl (OH) radicals in the atmosphere, contributing to its atmospheric degradation. The reaction rate coefficient has been experimentally determined using both direct and relative kinetic methods. []
  • Photolysis: 2,3-Pentanedione undergoes photolysis when exposed to ultraviolet (UV) radiation. The photolysis quantum yield, a measure of the efficiency of this process, has been experimentally determined using pulsed laser photolysis. []
  • Secondary reactions with ammonia: In the catalytic upgrading of lactic acid to 2,3-pentanedione, the presence of ammonia can lead to secondary reactions downstream of the catalyst bed. These reactions include base-catalyzed self-condensation of 2,3-pentanedione to duroquinone and the direct reaction of ammonia with the diketone, reducing 2,3-pentanedione yields. []
Physical and Chemical Properties Analysis
  • 2,3-Pentanedione is a colorless to yellow liquid with a buttery odor. []
  • It is highly volatile, contributing to its presence in the headspace of various foods and flavorings. [, ]
  • Its boiling point is 108 °C, and its melting point is −52 °C. []
  • 2,3-Pentanedione absorbs UV radiation in two wide bands between 220 and 450 nm. []
Applications
  • Food Science:
    • Flavoring Agent: 2,3-Pentanedione is utilized as a flavoring agent in various food products, particularly after concerns arose about the respiratory toxicity of diacetyl. [, , ] It imparts a buttery or creamy flavor to food. [, ]
    • Marker for Fermentation Processes: 2,3-Pentanedione is a key indicator of the progress and completion of fermentation processes in food and beverage production, like beer brewing. Its concentration is monitored throughout fermentation to assess the development of desirable flavor profiles and detect potential off-flavors. [, , , , ]
  • Toxicology:
    • Model Compound for Respiratory Toxicity Research: 2,3-Pentanedione is a crucial compound in studies investigating the mechanisms of respiratory toxicity, particularly bronchiolitis obliterans. Its structural similarity to diacetyl allows researchers to explore potential common pathways of toxicity associated with alpha-diketones. [, , , ]
    • Evaluation of Alternative Flavoring Agents: Following the discovery of diacetyl's potential to cause severe lung disease, research focused on identifying safer alternatives. 2,3-Pentanedione was introduced as a substitute, but subsequent studies revealed that it might pose similar respiratory risks. This highlights the importance of thoroughly evaluating the safety of alternative flavoring agents before widespread adoption. [, , , ]
Future Directions
  • Elucidating the Mechanism of Toxicity: Despite its structural similarity to diacetyl, the specific mechanisms by which 2,3-pentanedione causes respiratory damage require further investigation. Understanding these mechanisms can aid in developing more effective preventive measures and identifying safer alternatives. [, , ]
  • Assessing Long-Term Health Effects: Most existing studies focus on the acute effects of 2,3-pentanedione. Long-term studies are necessary to fully understand the chronic health implications of low-level exposures, particularly in occupational settings and through consumer products like e-cigarettes. [, , ]
  • Developing Safer Alternatives: The discovery of 2,3-pentanedione's potential for respiratory toxicity underscores the need for continued research into safer flavoring agents that can effectively replace both diacetyl and 2,3-pentanedione without compromising food quality or worker safety. [, , , ]
  • Improving Exposure Assessment and Control: Refining methods for accurately measuring 2,3-pentanedione exposure in occupational settings and consumer products is crucial. Developing and implementing effective engineering controls to minimize worker exposure, especially during tasks involving grinding and packaging of roasted coffee, should be a priority. [, , ]

Diacetyl (2,3-Butanedione)

  • Relevance: Diacetyl is frequently discussed in conjunction with 2,3-pentanedione due to their structural similarities and shared use as flavoring agents [, , , , , , , , , , , , , , , , , , , ]. Both compounds are known to be emitted during coffee roasting and have raised concerns about their potential respiratory health effects on workers in these industries [, , , , , , , , , , ]. Notably, diacetyl has been linked to severe respiratory illnesses, including obliterative bronchiolitis, also known as "popcorn lung", in workers exposed to high levels of the compound [, , , , , ]. While 2,3-pentanedione is sometimes used as a substitute for diacetyl [, , , ], research suggests that it may pose similar respiratory hazards [, , , , , ].

Acetoin (3-Hydroxy-2-butanone)

  • Relevance: Acetoin is often mentioned alongside diacetyl and 2,3-pentanedione in studies examining flavoring-related respiratory hazards [, , , ]. While acetoin itself is not considered as significant a respiratory hazard as diacetyl or 2,3-pentanedione [, , ], it serves as a precursor to diacetyl, and its presence can indicate the potential for diacetyl formation [, ].

2,3-Hexanedione

    2,3-Heptanedione

    • Relevance: Similar to 2,3-hexanedione, 2,3-heptanedione has been identified as a potential substitute for diacetyl in flavoring formulations []. Its presence raises similar concerns about potential respiratory toxicity due to the shared α-diketone functional group [].

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

    • Relevance: HDMF is formed through different reaction pathways than 2,3-pentanedione during the coffee roasting process []. This difference highlights the complexity of flavor formation during roasting and the diverse range of compounds generated, some of which might have toxicological implications.

    Properties

    CAS Number

    600-14-6

    Product Name

    2,3-Pentanedione

    IUPAC Name

    pentane-2,3-dione

    Molecular Formula

    C5H8O2

    Molecular Weight

    100.12 g/mol

    InChI

    InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3

    InChI Key

    TZMFJUDUGYTVRY-UHFFFAOYSA-N

    SMILES

    CCC(=O)C(=O)C

    Solubility

    66.7 mg/mL at 15 °C
    In water, 6.67X10+4 at 15 °C
    Miscible with ethanol, diethyl ether, and acetone
    insoluble in glycerol and water; miscible with alcohol, propylene glycol, fixed oils
    1 ml in 3 ml 50% alcohol (in ethanol)

    Synonyms

    2,3-pentanedione
    acetyl propionyl

    Canonical SMILES

    CCC(=O)C(=O)C

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